molecular formula C12H7F3OS B2901439 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 886508-92-5

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde

Cat. No.: B2901439
CAS No.: 886508-92-5
M. Wt: 256.24
InChI Key: BUZGDMKPJZIHIO-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde (molecular formula: C₁₂H₇F₃OS) is a fluorinated aromatic aldehyde featuring a thiophene core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and a formyl group at the 2-position of the thiophene ring . This compound is of significant interest in materials science and medicinal chemistry due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances its electronic properties and reactivity in coupling reactions. It serves as a key intermediate in synthesizing organic semiconductors, chromophores, and bioactive molecules .

Synthetic routes often involve Suzuki-Miyaura cross-coupling to introduce the aryl group to the thiophene ring, followed by formylation or oxidation steps . Its structural rigidity and conjugation make it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGDMKPJZIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Direct Formylation: Reacting 3-(trifluoromethyl)phenylthiophene with formylating agents such as formic acid or formyl chloride under controlled conditions.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between 3-(trifluoromethyl)phenylboronic acid and thiophene-2-carbaldehyde derivatives.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can undergo reduction reactions to convert the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride.

  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid.

  • Reduction: 5-[3-(Trifluoromethyl)phenyl]thiophene-2-methanol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The molecule's structure, featuring a hydroxy group and a trifluoromethyl group, allows it to interact with biological molecules through hydrogen bonds and enhances its lipophilicity and membrane permeability.

Scientific Research Applications

  • Chemistry this compound serves as a building block for synthesizing more complex thiophene derivatives.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. Compound this compound is reacted with semicarbazide and thiosemicarbazide, which is important in medicinal chemistry, to furnish semicarbazone and thiosemicarbazone products .
  • Medicine The compound is explored for potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
  • Industry It is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Related Research

Carbaldehyde derivatives, including thiosemicarbazone derivatives from furan-2-carbaldehyde, have demonstrated significant antibacterial activity against Staphylococcus aureus and cytotoxic activity against various cell lines . Additionally, trifluoromethyl-containing benzothiophene is reacted with semicarbazide and thiosemicarbazide to yield semicarbazone and thiosemicarbazone products .

Mechanism of Action

The mechanism by which 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Observations :

  • The 3-CF₃ isomer (target compound) may exhibit different dipole moments and solubility compared to the 4-CF₃ isomer due to meta vs. para substitution .
  • Electron-withdrawing groups (-CF₃, -Cl) lower electron density on the thiophene ring, enhancing reactivity in Knoevenagel condensations for chromophore synthesis .
  • The 4-OCH₃ derivative (electron-donating group) shows reduced electrophilicity at the aldehyde group compared to -CF₃ analogs, affecting its utility in charge-transfer materials .

Ring System Variations: Thiophene vs. Furan vs. Thiazole

Replacing the thiophene ring with furan or thiazole alters conjugation and electronic properties:

Compound Name Core Heterocycle Molecular Formula Key Properties References
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde Furan C₁₂H₇F₃O₂ Higher oxidation susceptibility, weaker conjugation vs. thiophene
4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carbaldehyde Thiazole C₁₂H₉F₃NOS Enhanced rigidity; potential in kinase inhibitors

Key Observations :

  • Furan analogs are less thermally stable than thiophene derivatives due to oxygen’s lower aromatic stabilization .
  • Thiazole-based aldehydes exhibit stronger hydrogen-bonding capacity (via nitrogen), making them suitable for bioactive molecule design .

Extended Conjugation Systems

Extended π-conjugation improves charge transport in optoelectronic applications:

Compound Name Structure Key Properties References
5-(4,5-bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a) Bis-carbazole-substituted thiophene High fluorescence quantum yield; used in OLEDs
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Terthiophene derivative Extended conjugation for red-shifted absorption

Key Observations :

  • Carbazole derivatives (e.g., 6a) show superior electrochemical polymerization behavior, making them ideal for hole-transport layers in OPVs .
  • Terthiophene derivatives exhibit broad absorption spectra (500–600 nm), advantageous for solar cell active layers .

Key Observations :

  • The trifluoromethyl group enhances membrane permeability and metabolic stability, but its meta positioning may reduce target affinity compared to nitro or iodo substituents .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H7F3OS
  • Molecular Weight : 256.24 g/mol

The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde functional group can participate in nucleophilic attack, potentially inhibiting enzymes involved in various metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways crucial for cell proliferation and apoptosis.
  • Membrane Permeability : The presence of the trifluoromethyl group may enhance the compound's ability to cross lipid membranes, affecting its bioavailability and distribution.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

CompoundTarget OrganismMIC (µg/mL)
Thiosemicarbazone derivativeStaphylococcus aureus1
Thiosemicarbazone derivativeCandida albicans5

These findings suggest that modifications to the thiophene structure can enhance antimicrobial efficacy.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values around 13.36 µM.
  • LNCaP (prostate cancer) : Exhibited moderate cytotoxicity with IC50 values ranging from 34.84 to over 372.34 µM.

These results indicate a dose-dependent response, suggesting potential for development as an anticancer agent.

Case Studies

  • Anticancer Potential : A study evaluated the cytotoxicity of several derivatives against MCF-7 and LNCaP cell lines. The results indicated that certain modifications to the thiophene ring significantly enhanced anticancer activity, particularly through apoptosis induction mechanisms involving p53 activation and caspase-3 cleavage .
  • Antimicrobial Studies : Another investigation focused on thiosemicarbazone derivatives synthesized from thiophene carbaldehydes, revealing potent antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde?

The compound is typically synthesized via cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : A thiophene boronic ester derivative reacts with 3-(trifluoromethyl)phenyl halides under palladium catalysis .
  • Aldehyde Functionalization : Thiophene-2-carbaldehyde precursors are functionalized via Friedel-Crafts acylation or directed ortho-metalation to introduce the trifluoromethylphenyl group .

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)
CouplingPd(PPh₃)₄, K₂CO₃THF80°C65–75
CyclizationEt₃N, THFTolueneReflux70–85

Q. How is this compound characterized spectroscopically?

  • NMR Spectroscopy :
    • ¹H NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; aromatic protons (thiophene and phenyl) show splitting patterns between δ 7.2–8.1 ppm .
    • ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm; CF₃ groups appear as quartets (δ 120–125 ppm, J = 285 Hz) .
  • Mass Spectrometry : Molecular ion [M⁺] observed at m/z 272.24 (calculated for C₁₂H₇F₃O₂S) .

Q. What are the primary applications of this compound in organic chemistry?

  • Heterocycle Synthesis : Serves as a precursor for pyrrole, thiazole, and quinoxaline derivatives via condensation with amines or hydrazines .
  • Push-Pull Dyes : The aldehyde and trifluoromethyl groups enhance electron-withdrawing properties, making it useful in dye-sensitized solar cells (DSSCs) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties in material science applications?

The CF₃ group lowers the LUMO energy via strong electron-withdrawing effects, enhancing charge transport in organic semiconductors. Comparative studies with non-fluorinated analogs show:

  • Reduction in Bandgap : ΔE ≈ 0.3–0.5 eV (measured via UV-Vis spectroscopy) .
  • Increased Thermal Stability : TGA reveals decomposition temperatures >250°C, attributed to CF₃’s inductive effect .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

  • Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters yields by 15–20% .
  • Solvent Effects : THF vs. DMF impacts coupling efficiency due to polarity differences.

Q. Methodological Recommendations :

  • Systematically vary reaction parameters (e.g., temperature, solvent) and monitor via TLC .
  • Use high-purity aryl halides to minimize dehalogenation side reactions .

Q. How does the compound participate in supramolecular assembly via hydrogen bonding?

The aldehyde group forms C=O···H-N interactions with amines, enabling crystal engineering. X-ray crystallography reveals:

  • Hydrogen Bond Lengths : 2.8–3.0 Å between aldehyde O and amine H .
  • Packing Motifs : Chains or sheets stabilized by intermolecular interactions, influencing material porosity .

Q. What role does this compound play in medicinal chemistry as a bioactive precursor?

  • Antimicrobial Agents : Derivatives exhibit MIC values of 4–8 µg/mL against S. aureus via inhibition of cell wall synthesis .
  • Anticancer Scaffolds : The trifluoromethylphenyl moiety enhances lipophilicity, improving blood-brain barrier penetration in glioblastoma models .

Q. How are computational methods used to predict reactivity and optimize synthesis?

  • DFT Calculations : Predict regioselectivity in cross-coupling reactions (e.g., C2 vs. C5 functionalization on thiophene) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to prioritize experimental conditions .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS : Detect byproducts like 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid (formed via aldehyde oxidation) .
  • Limits of Detection : <0.1% achieved using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s reactivity compare to non-fluorinated analogs?

  • Electrophilicity : The aldehyde group is 20–30% more reactive in nucleophilic additions (e.g., Grignard reactions) due to CF₃’s electron withdrawal .
  • Oxidative Stability : Fluorination reduces susceptibility to air oxidation (shelf life >6 months under argon) .

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